5-Bromo-7-methoxy-3-methyl-1H-indole
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Overview
Description
5-Bromo-7-methoxy-3-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a bromine atom at the 5th position, a methoxy group at the 7th position, and a methyl group at the 3rd position on the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-3-methyl-1H-indole typically involves the bromination of 7-methoxy-3-methylindole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-7-methoxy-3-methyl-1H-indole can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 7-methoxy-3-methylindole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 7-methoxy-3-methylindole.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-7-methoxy-3-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and neurological disorders .
Industry: this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique structural features make it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
- 5-Bromo-7-methyl-1H-indole
- 5-Bromo-3-methyl-1H-indole
- 7-Methoxy-3-methyl-1H-indole
Comparison: 5-Bromo-7-methoxy-3-methyl-1H-indole is unique due to the presence of both bromine and methoxy groups on the indole ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit enhanced biological activity and improved stability, making it a valuable target for further research and development .
Properties
IUPAC Name |
5-bromo-7-methoxy-3-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10-8(6)3-7(11)4-9(10)13-2/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKIRGPXBOVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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